molecular formula C5H14N2O3S B078336 3-((2-Aminoethyl)amino)propane-1-sulfonic acid CAS No. 14235-54-2

3-((2-Aminoethyl)amino)propane-1-sulfonic acid

Cat. No.: B078336
CAS No.: 14235-54-2
M. Wt: 182.24 g/mol
InChI Key: JEBGZJNUOUAZNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-((2-Aminoethyl)amino)propane-1-sulfonic acid, also known as Tramiprosate or Homotaurine, is the GABA receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Tramiprosate acts as a gabamimetic agent , evoking neurological responses similar to those elicited by γ-aminobutyric acid (GABA) . It binds to soluble Aβ peptides, reducing the aggregation, deposition, and/or load of amyloid proteins in the brain .

Biochemical Pathways

Tramiprosate’s interaction with soluble Aβ peptides affects the biochemical pathway related to the formation and deposition of amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s . By binding to these peptides, Tramiprosate prevents their aggregation and deposition in the brain, thereby potentially mitigating the progression of such diseases .

Pharmacokinetics

The pharmacokinetics of Tramiprosate involves its metabolism, which significantly impacts its pharmacodynamic profile and therapeutic efficacy . To enhance its therapeutic effect and overall bioavailability, such as improving stability or slowing metabolism, Tramiprosate can be administered as a prodrug or derivative, which then produces Tramiprosate in the body after administration .

Result of Action

The molecular and cellular effects of Tramiprosate’s action include a significant reduction in the infarct volume after middle cerebral artery occlusion (MCAO), indicating its potential neuroprotective effects . At the cellular level, Tramiprosate has been shown to significantly attenuate oxygen/glucose deprivation (OGD)- or NMDA-induced injury in NGF-differentiated PC12 cells and primary cortical neurons .

Action Environment

The action, efficacy, and stability of Tramiprosate can be influenced by various environmental factors. For instance, its stability and metabolism can be affected by the pH and temperature of the biological environment . Furthermore, its efficacy can be influenced by the presence of other substances in the body that may interact with it .

Safety and Hazards

This compound should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . Use personal protective equipment and ensure adequate ventilation .

Future Directions

This compound is a useful research chemical with potential applications in various fields such as the synthesis of anionic polyurethane ionomers . Its use in the preparation and aminomethylation of phosphorous acid suggests potential future directions in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)amino)propane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a solvent-free process. This method involves the use of diphenyl carbonate as a carbonylation agent, reacting with diamines such as 1,6-hexanediamine or polyether diamines . The process is environmentally friendly, as it avoids the use of volatile organic solvents and results in high molecular weight products .

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)amino)propane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . These reactions are typically carried out under mild conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted amino compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Aminoethyl)amino)propane-1-sulfonic acid is unique due to its dual amino groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex molecules and polymers .

Properties

IUPAC Name

3-(2-aminoethylamino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O3S/c6-2-4-7-3-1-5-11(8,9)10/h7H,1-6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBGZJNUOUAZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460456
Record name 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-54-2
Record name 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548Z6K75DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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